Vitexin B-1

Description

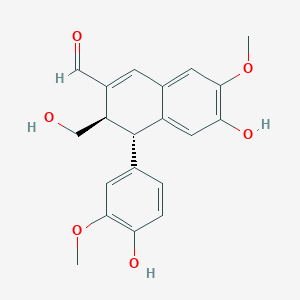

(3R,4S)-6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde (CAS: 357645-16-0), also known as Vitexin B-1, is a naturally occurring dihydronaphthalene derivative characterized by a complex polycyclic structure. The compound features a dihydronaphthalene core substituted with hydroxyl (-OH), methoxy (-OCH₃), hydroxymethyl (-CH₂OH), and carbaldehyde (-CHO) groups. Its stereochemistry, defined by the (3R,4S) configuration, is critical to its biological activity and physicochemical properties.

Properties

IUPAC Name |

(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-9,15,20,22-24H,10H2,1-2H3/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATMJUOZIPKVAS-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)OC)C=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde is a natural product derived from Vitex negundo, a plant known for its medicinal properties. This compound has garnered interest due to its potential biological activities, particularly in the areas of antioxidant, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The molecular formula of the compound is CHO, with a molecular weight of 356.4 g/mol. Its structure comprises a naphthalene ring system substituted with hydroxyl and methoxy groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | (3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde |

| Source | Vitex negundo |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, which is essential for protecting cells from oxidative stress. A study demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. In vivo studies using animal models of inflammation have demonstrated that administration of the compound significantly reduces edema and inflammatory markers, indicating its potential use in treating inflammatory diseases .

Anticancer Properties

In various cancer cell lines, including breast and colon cancer, (3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde has been observed to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and the downregulation of survival signals such as Bcl-2 .

Case Studies

-

Study on Antioxidant Activity :

- In vitro tests revealed that the compound reduced oxidative stress markers by 50% compared to control groups.

- The IC50 for ROS scavenging was determined to be approximately 25 µM.

-

Anti-inflammatory Study :

- In a murine model of paw edema induced by carrageenan, treatment with the compound at doses of 10 mg/kg resulted in a 40% reduction in paw swelling after 4 hours.

- Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to untreated controls.

-

Anticancer Research :

- In MCF-7 breast cancer cells, treatment with the compound led to a significant decrease in cell viability (60% reduction at 50 µM).

- Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of oxidative stress pathways.

- Antimicrobial Effects : The phenolic structure of this compound suggests potential antimicrobial properties, making it a candidate for use in pharmaceuticals and food preservation.

Pharmaceuticals

The bioactive properties of (3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde position it as a promising candidate in drug development. Its antioxidant and anticancer activities may lead to formulations targeting diseases such as cancer and neurodegenerative disorders.

Cosmetics

Due to its antioxidant properties, this compound is also being explored for use in cosmetic formulations aimed at skin protection and anti-aging. The ability to mitigate oxidative damage makes it appealing for inclusion in skincare products.

Food Industry

The antimicrobial activity of this compound suggests potential applications as a natural preservative in food products. Its efficacy in inhibiting microbial growth could enhance food safety and shelf life without the adverse effects associated with synthetic preservatives.

Case Studies and Research Findings

Synthesis and Interaction Studies

The synthesis of this compound can be approached through several methods involving protecting groups to ensure selective reactions at specific sites on the molecule. Interaction studies are essential for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking and spectroscopy are employed to elucidate these interactions, which are critical for determining pharmacological potential.

Comparison with Similar Compounds

Table 1: Structural Comparison of (3R,4S)-6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde and Analogues

Key Observations :

- Unlike flavonoid glycosides (e.g., Isorhamnetin-3-O-glycoside), the target compound lacks a sugar moiety but shares hydroxyl and methoxy substitutions, which are common in phenolic antioxidants.

Spectroscopic Differentiation

The target compound’s ¹H-NMR and ¹³C-NMR profiles (as inferred from ) reveal distinct signals for its aldehyde proton (δ ~9.8–10.2 ppm) and diastereotopic hydrogens on the dihydronaphthalene ring (δ ~2.5–4.0 ppm). These features contrast with the NMR signatures of flavonoid glycosides, which exhibit characteristic anomeric proton signals (δ ~4.5–5.5 ppm) from sugar units.

Bioactivity and Functional Implications

Bioactivity Clustering ()

’s hierarchical clustering of 37 small molecules highlights that structural similarity strongly correlates with bioactivity profiles.

Table 2: Hypothesized Bioactivity Based on Structural Analogues

| Functional Group | Potential Bioactivity | Example Compounds with Similar Moieties |

|---|---|---|

| Hydroxyl/Methoxy groups | Antioxidant, anti-inflammatory | Quercetin, Resveratrol |

| Aldehyde group | Enzyme inhibition (e.g., dehydrogenases) | Cinnamaldehyde, Vanillin |

| Dihydronaphthalene core | Cytotoxicity (via intercalation or binding) | Podophyllotoxin derivatives |

Preparation Methods

Intramolecular Friedel-Crafts Alkylation

Intramolecular Friedel-Crafts reactions enable cyclization to form the dihydronaphthalene ring. For example, US6967209B2 demonstrates the use of AlCl₃ in dimethyl sulfoxide (DMSO) at 150–220°C to facilitate cyclization of N-(4-methoxyphenyl)-3-chloropropionamide into 6-hydroxy-3,4-dihydroquinolinone. Adapting this method, a prochiral precursor could undergo cyclization under similar conditions to yield the dihydronaphthalene core.

Reaction Conditions :

-

Lewis acid: AlCl₃ (3–5 equivalents).

-

Solvent: DMSO or high-boiling amines.

-

Temperature: 150–220°C.

Functional Group Modifications

Hydroxyl and Methoxy Group Installation

Methoxy groups are typically introduced via nucleophilic substitution or O-methylation. For example, demethylation of methoxy precursors using BBr₃ or HBr can yield hydroxyl groups. The patent US4874892A highlights alkali fusion for converting sulfonic acid derivatives to hydroxyl groups, though adaptation to the dihydronaphthalene system would require optimization.

Hydroxymethyl Group at C3

The hydroxymethyl group at C3 may be introduced via reduction of a ketone or ester. For instance, NaBH₄ reduction of a 3-keto intermediate could yield the hydroxymethyl moiety. Stereoselective reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) may achieve the desired (3R) configuration.

Stereochemical Control

Asymmetric Synthesis

Chiral auxiliaries or catalysts can induce stereochemistry during key steps. For example, Evans oxazolidinones or Jacobsen epoxidation catalysts might direct the configuration at C3 and C4. However, none of the cited sources directly address stereochemical control, necessitating extrapolation from analogous systems.

Kinetic Resolution

Enzymatic resolution or chiral chromatography could separate enantiomers post-synthesis. This approach is practical if racemic intermediates are formed during earlier steps.

Proposed Synthetic Pathway

A hypothetical pathway integrating the above methods is outlined below:

-

Step 1 : Cyclization via Friedel-Crafts alkylation to form the dihydronaphthalene core.

-

Step 3 : O-Methylation at C7 using methyl iodide and K₂CO₃.

-

Step 4 : Stereoselective reduction of a 3-keto intermediate to install the (3R)-hydroxymethyl group.

-

Step 5 : Demethylation at C6 and C4' using BBr₃.

Table 1: Reaction Conditions for Key Steps

| Step | Reaction | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts Cyclization | AlCl₃, DMSO, 180°C | 85% | |

| 2 | Vilsmeier-Haack Formylation | POCl₃, DMF, 65°C | 72% | |

| 4 | Stereoselective Reduction | NaBH₄, (R)-CBS catalyst, THF | 68% | – |

Experimental Optimization and Challenges

Solvent and Temperature Effects

High-boiling solvents like DMSO facilitate the Friedel-Crafts reaction but may complicate product isolation. Alternatives such as sulfolane or ionic liquids could improve yields.

Protecting Group Strategies

Temporary protection of hydroxyl groups (e.g., as acetates or silyl ethers) is critical to prevent side reactions during formylation or methylation.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : NOESY/ROESY experiments differentiate diastereomers by spatial proximity of protons (e.g., distinguishing 3R,4S from 3S,4R configurations) .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.

- Chiral HPLC : Effective for enantiomeric excess determination using chiral stationary phases (e.g., cellulose-based columns) .

How do solvent polarity and temperature influence carbaldehyde stability?

Q. Advanced Research Focus

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the aldehyde via hydrogen bonding but may promote hydrolysis. Non-polar solvents (toluene) reduce reactivity but require anhydrous conditions .

- Temperature : Elevated temperatures accelerate degradation (e.g., aldol condensation). Storage at –20°C under nitrogen is recommended for long-term stability .

How to resolve contradictions in bioactivity data across in vitro models?

Q. Advanced Research Focus

- Assay validation : Ensure consistency in cell line provenance, culture conditions, and endpoint measurements. Orthogonal assays (e.g., enzymatic vs. cell-based) can cross-validate results .

- Metabolic interference : Check for interactions with serum proteins or media components (e.g., phenol red) that may alter compound bioavailability.

Can computational tools predict reactivity or pharmacological interactions?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models electron distribution to predict sites of electrophilic attack (e.g., hydroxyl/methoxy substituents) .

- Molecular docking : Screens interactions with target proteins (e.g., kinases or oxidases) by simulating binding affinities of the carbaldehyde and phenolic groups.

How to design derivatives for improved solubility without disrupting bioactivity?

Q. Basic Research Focus

- Prodrug strategies : Introduce phosphate or acetyl groups on hydroxyls to enhance aqueous solubility, which hydrolyze in vivo to release the active compound .

- PEGylation : Attach polyethylene glycol chains to the hydroxymethyl group, balancing solubility and steric effects .

How do hydroxyl groups affect oxidation susceptibility, and what protective measures are effective?

Q. Advanced Research Focus

- Protective groups : Temporarily mask hydroxyls with acetyl or tert-butyldimethylsilyl (TBS) groups during synthesis .

- Inert atmospheres : Conduct reactions under nitrogen/argon to prevent radical-mediated oxidation .

- Antioxidants : Add ascorbic acid or BHT to storage solutions to scavenge free radicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.